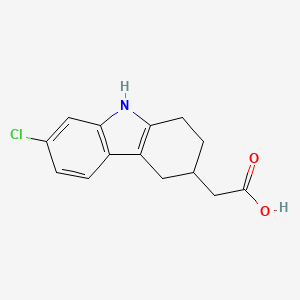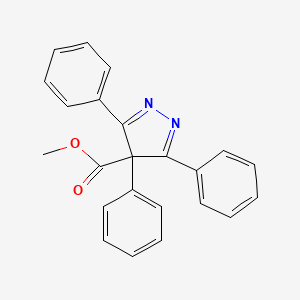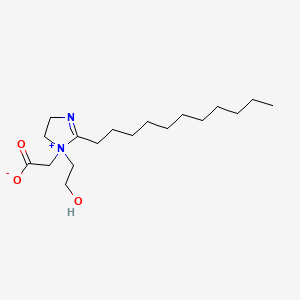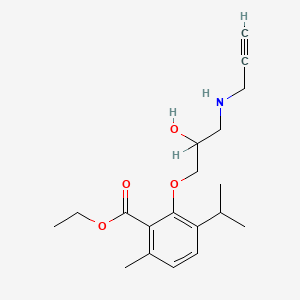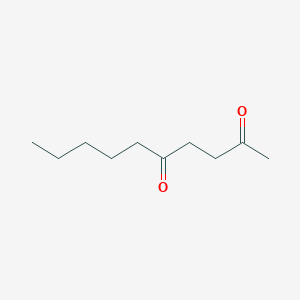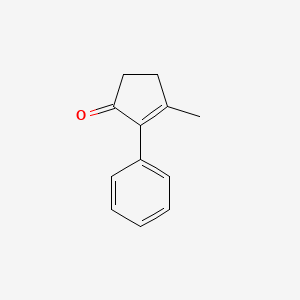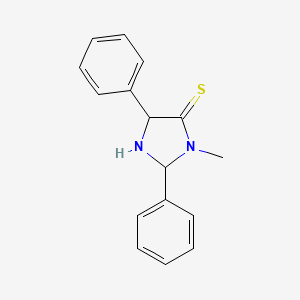
3-Methyl-2,5-diphenylimidazolidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,5-diphenylimidazolidine-4-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound belongs to the class of imidazolidine-2-thiones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-diphenylimidazolidine-4-thione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidine-4-thione derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted methods. These methods offer advantages such as reduced reaction times and improved yields. The use of metal catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine derivatives.
Applications De Recherche Scientifique
3-Methyl-2,5-diphenylimidazolidine-4-thione has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,5-diphenylimidazolidine-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diphenylimidazolidine-4-one-2-thione: Similar in structure but lacks the methyl group at the 3-position.
3-Substituted 5-phenylimidazolidine-2,4-dione: Contains a carbonyl group instead of a thione group.
Uniqueness
3-Methyl-2,5-diphenylimidazolidine-4-thione is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
50530-27-3 |
|---|---|
Formule moléculaire |
C16H16N2S |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
3-methyl-2,5-diphenylimidazolidine-4-thione |
InChI |
InChI=1S/C16H16N2S/c1-18-15(13-10-6-3-7-11-13)17-14(16(18)19)12-8-4-2-5-9-12/h2-11,14-15,17H,1H3 |
Clé InChI |
YFJVRPPERALDLD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(NC(C1=S)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
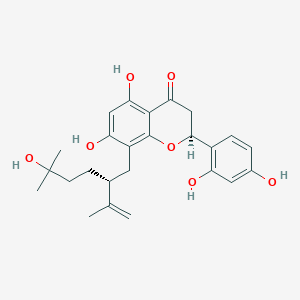
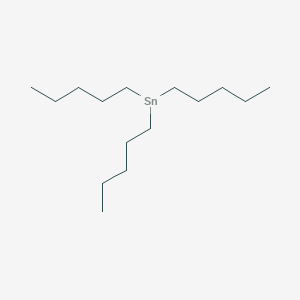
![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)

